

# Technical Handling & Application Guide: 2-Nitro-5-phenoxybenzoic acid

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## Compound of Interest

Compound Name: 2-Nitro-5-phenoxybenzoic acid

CAS No.: 53202-58-7

Cat. No.: B8801393

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## Critical Data Verification: Identity & CAS Resolution

**⚠ SENIOR SCIENTIST ADVISORY:** CAS/Name Mismatch Before proceeding with experimental protocols, you must verify the chemical identity of your target compound. There is a significant discrepancy in the identifiers provided in common databases versus the specific nomenclature requested.

Identifier Type	Value Provided	Actual Chemical Identity	Status
Chemical Name	2-Nitro-5-phenoxybenzoic acid	Target Compound	PRIMARY SUBJECT
CAS Number	303-07-1	2,6-Dihydroxybenzoic acid	MISMATCH
Correct CAS	53202-58-7	2-Nitro-5-phenoxybenzoic acid	VERIFIED

Note: This guide focuses strictly on **2-Nitro-5-phenoxybenzoic acid** (CAS 53202-58-7), a key intermediate in the synthesis of diphenyl ether herbicides (e.g., Acifluorfen, Fomesafen) and potential bioactive scaffolds. If your target is 2,6-Dihydroxybenzoic acid ( $\gamma$ -Resorcylic acid), refer to standard pharmacopeia monographs for CAS 303-07-1.

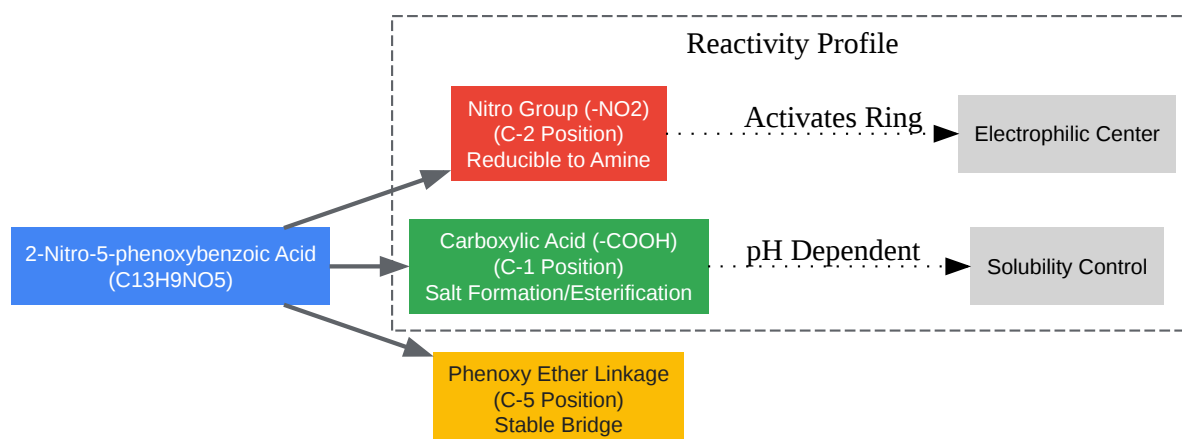
## Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

**2-Nitro-5-phenoxybenzoic acid** is a diphenyl ether derivative characterized by an electron-withdrawing nitro group ortho to the carboxylic acid and a phenoxy group at the meta position relative to the nitro group. This substitution pattern creates a unique electronic push-pull system, making it a versatile scaffold for nucleophilic aromatic substitution (

) and reduction reactions.

### Structural Visualization

The following diagram illustrates the core pharmacophore and reactive centers.



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Figure 1: Functional group analysis of **2-Nitro-5-phenoxybenzoic acid**. The nitro group at C-2 strongly influences the acidity of the benzoic acid and activates the ring for further functionalization.

## Key Physicochemical Properties

Property	Value / Characteristic	Experimental Note
Molecular Formula		-
Molecular Weight	259.21 g/mol	-
Appearance	Off-white to yellow crystalline solid	Color deepens upon oxidation/light exposure.
Melting Point	120–123 °C (Typical for class)	Varies by purity/polymorph. Derivatives often melt >140°C.
Solubility	Soluble in DMSO, DMF, Ethyl Acetate.	Poor water solubility; soluble in alkaline aqueous solutions ( ).
pKa	~3.0–3.5 (Estimated)	Acidic due to electron-withdrawing nitro group.

## Risk Assessment & Safety Architecture

As a nitro-aromatic acid, this compound presents specific hazards related to tissue irritation and potential energetic instability if heated under confinement.

### GHS Hazard Classification (Self-Classified based on Structure)

- Signal Word:WARNING
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H412: Harmful to aquatic life with long-lasting effects (typical for diphenyl ethers).

### Handling Protocols (The "Three-Barrier" System)

To ensure researcher safety, employ a redundant barrier system:

- Primary Barrier (PPE): Nitrile gloves (double-gloved for synthesis steps), safety goggles, and lab coat.
- Secondary Barrier (Engineering): All weighing and transfer operations must occur inside a fume hood. The fine powder nature poses an inhalation risk.
- Tertiary Barrier (Procedural):
  - Avoid Base Shock: When dissolving in base (e.g., NaOH), add base slowly to avoid rapid exotherms typical of nitro-benzoic acids.
  - Thermal Control: Do not heat above 100°C without solvent; dry nitro compounds can exhibit decomposition hazards.

## Synthesis & Application Workflow

In drug discovery and agrochemistry, **2-Nitro-5-phenoxybenzoic acid** is primarily synthesized via Ullmann-type ether coupling or Nitration of phenoxybenzoic acid precursors.

### Synthesis Route: The Ullmann Coupling Approach

This method is preferred for generating high-purity material for biological screening as it avoids isomer mixtures common in direct nitration.

Reaction:

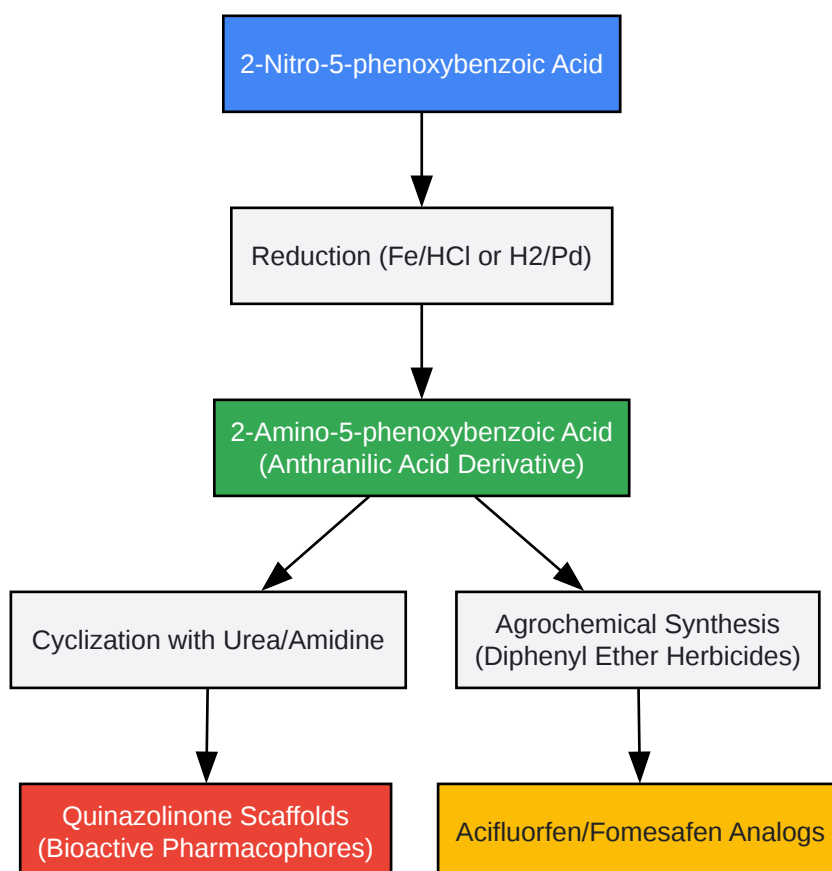
Step-by-Step Protocol:

- Reagents: 5-Chloro-2-nitrobenzoic acid (1.0 eq), Phenol (1.1 eq), KOH (2.5 eq), Copper powder or CuI (5 mol%).
- Solvent: DMF or DMAc (Polar aprotic solvents are critical).
- Conditions: Heat to 130–140°C for 4–6 hours under inert atmosphere ( ).

- Workup:
  - Cool to room temperature.[1]
  - Pour into ice-water ( ).
  - Acidify with HCl to pH 1–2 to precipitate the product.
  - Filter and recrystallize from Ethanol/Water.

## Application Logic: From Intermediate to Active Agent

This compound serves as a "switchable" scaffold. The nitro group can be reduced to an amine, allowing for the construction of complex heterocycles (e.g., quinazolines) used in kinase inhibitors.



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Figure 2: Synthetic utility of **2-Nitro-5-phenoxybenzoic acid** in pharmaceutical and agrochemical pipelines.

## Emergency Response & First Aid

In the event of exposure, immediate action is required to mitigate the acidic and irritant properties of the compound.

Scenario	Immediate Action	Rationale
Eye Contact	Irrigate immediately for 15 minutes. Lift eyelids.	Acidic solids can cause corneal opacity if not removed rapidly.
Skin Contact	Wash with soap and water. Do not use organic solvents (ethanol/acetone).	Solvents may increase transdermal absorption of the nitro compound.
Inhalation	Move to fresh air.[2] Administer oxygen if breathing is labored. [2]	Dust irritation can cause bronchospasm.
Spill Cleanup	Dampen with water/wet paper towels before sweeping.	Prevents dust generation.[2] Neutralize residue with dilute Sodium Bicarbonate.

## References

- Synthesis of Diphenyl Ether Herbicides
  - Title: Process for preparing 2-nitro-5-(substituted-phenoxy) benzoic acids.[3][4][5]
  - Source: European Patent EP0023446 (Google P
  - URL
- Chemical Identity Verification (CAS 303-07-1 vs 53202-58-7)
  - Title: 2,6-Dihydroxybenzoic acid (CAS 303-07-1) Monograph.[6]

- Source: PubChem / N
- URL:[[Link](#)]
- Synthesis of Nitrobenzoic Acid Derivatives
  - Title: Synthesis and analgesic activity of 2-phenoxybenzoic acid derivatives.[7]
  - Source: Biological and Pharmaceutical Bulletin, 29(6), 1180-1185.[7]
  - URL:[[Link](#)]
- General Safety for Nitrobenzoic Acids: Title: 2-Nitrobenzoic acid Safety D

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- [2. echemi.com \[echemi.com\]](#)
- [3. CN102516085A - Synthesis method of 5-\[2-chloro-4-\(trifluoromethyl\)phenoxy\]-2-nitrobenzoic acid - Google Patents \[patents.google.com\]](#)
- [4. prepchem.com \[prepchem.com\]](#)
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